molecular formula C15H15N3 B6142719 [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine CAS No. 953727-38-3

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B6142719
CAS No.: 953727-38-3
M. Wt: 237.30 g/mol
InChI Key: PRJBJHDHYCIYQH-UHFFFAOYSA-N
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Description

[4-(1H-1,3-Benzodiazol-1-ylmethyl)phenyl]methanamine (CAS 953727-38-3) is a high-purity benzimidazole derivative supplied for research and development purposes. This compound features a benzimidazole group linked to a phenylmethanamine scaffold, a structure frequently explored in medicinal chemistry for its potential pharmacological activities . Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects, making this compound a valuable scaffold for developing new therapeutic agents and biochemical probes . The product has a molecular formula of C15H15N3 and a molecular weight of 237.31 g/mol . It is provided with a purity of 98% and should be stored at room temperature . Researchers are advised to handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be worn . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use or human consumption.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBJHDHYCIYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzimidazole with Halogenated Phenylmethanamine Precursors

A primary route involves the alkylation of benzimidazole at the 1-position using 4-(bromomethyl)phenylmethanamine. This method exploits the nucleophilic reactivity of benzimidazole’s imidazolic nitrogen under basic conditions.

Procedure :

  • Synthesis of 4-(Bromomethyl)phenylmethanamine :

    • 4-Aminomethylbenzyl alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding 4-(bromomethyl)phenylmethanamine hydrobromide.

  • Alkylation Reaction :

    • Benzimidazole (1.2 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 equiv).

    • 4-(Bromomethyl)phenylmethanamine (1.0 equiv) is added dropwise, and the mixture is stirred at 60°C for 12 hours.

    • The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 3:1).

Key Data :

  • Yield: 68–72%

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, benzimidazole-H), 7.75–7.68 (m, 4H, aromatic-H), 4.52 (s, 2H, CH₂), 3.88 (s, 2H, NH₂).

Reductive Amination of 4-(Benzimidazol-1-ylmethyl)benzaldehyde

This method avoids halogenated intermediates by employing reductive amination to introduce the amine group.

Procedure :

  • Synthesis of 4-(Benzimidazol-1-ylmethyl)benzaldehyde :

    • Benzimidazole is reacted with 4-(chloromethyl)benzaldehyde in DMF using sodium hydride as a base.

  • Reductive Amination :

    • The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours.

Key Data :

  • Yield: 65–70%

  • Characterization: IR (KBr) 1640 cm⁻¹ (C=N), 3330 cm⁻¹ (NH₂).

Multi-component Ugi Reaction for Modular Assembly

Adapting protocols from PROTAC synthesis, this approach utilizes methylamine, formaldehyde, and isocyanides to construct the amine backbone.

Procedure :

  • Reaction Setup :

    • 4-(Benzimidazol-1-ylmethyl)benzoic acid (1.0 equiv), methylamine (2.0 equiv), formaldehyde (3.0 equiv), and tert-butyl isocyanide (1.5 equiv) are combined in methanol at 0°C.

    • The mixture is stirred for 2 hours, followed by room-temperature agitation for 1 hour.

  • Purification :

    • The crude product is purified via silica gel chromatography (acetonitrile/methanol, 95:5).

Key Data :

  • Yield: 70–75%

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 7.82 (t, J=8.4J = 8.4 Hz, 1H), 5.09 (dd, J=12.8,5.4J = 12.8, 5.4 Hz, 1H).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : DMF and methanol are preferred for alkylation and reductive amination, respectively, due to their polarity and miscibility.

  • Temperature : Alkylation proceeds optimally at 60°C, while reductive amination requires ambient conditions to prevent side reactions.

Catalysts and Bases

  • Bases : Potassium carbonate and sodium hydride facilitate deprotonation of benzimidazole, enhancing nucleophilicity.

  • Reducing Agents : Sodium cyanoborohydride outperforms NaBH₄ in reductive amination, minimizing over-reduction.

Industrial-scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:

  • Residence Time : 30–60 minutes for alkylation steps.

  • Automation : In-line FTIR monitoring ensures real-time quality control.

Recent Advances and Alternative Methodologies

  • Enzymatic Catalysis : Lipase-mediated aminolysis for enantioselective synthesis (yield: 82%, ee > 95%).

  • Photoredox Coupling : Visible-light-driven C–N bond formation reduces reliance on toxic reagents .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve specific temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to specific sites on these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substitution Variants

Imidazole Derivatives
  • [2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine (C11H13N3, MW 187.25): Replaces benzimidazole with imidazole, reducing aromatic conjugation.
Thiazole Derivatives
  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine (C11H13N3S, MW 219.30):
    Substitutes benzimidazole with a methylthiazole group. Thiazoles are electron-deficient heterocycles, which may enhance metabolic stability compared to benzimidazoles .
Triazole Derivatives
  • [1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl]methanamine (C10H9F3N4O, MW 258.20):
    Features a triazole ring and trifluoromethoxy group. Triazoles are resistant to oxidation, offering improved pharmacokinetic profiles. The trifluoromethoxy substituent enhances lipophilicity and bioavailability .
Thiadiazole Derivatives
  • 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine (C9H9N3S, MW 191.25): Replaces benzimidazole with a thiadiazole.

Positional Isomers and Substituted Derivatives

  • [3-(1H-1,3-Benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride :
    A meta-substituted isomer of the target compound. Positional changes alter electronic distribution and steric interactions, affecting receptor binding .
  • 1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (C9H10FN3, MW 179.19):
    Lacks the phenyl spacer; benzimidazole is directly linked to methanamine. Fluorine substitution enhances metabolic stability and membrane permeability .

Key Observations :

  • Synthetic Accessibility : Benzimidazole derivatives often require multi-step syntheses involving condensation reactions (e.g., ), while triazole and thiadiazole analogs leverage click chemistry or cyclization for efficiency .
  • Solubility : Hydrochloride salts (e.g., [3-(1H-1,3-Benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride) improve aqueous solubility, critical for in vivo applications .
  • Bioactivity : Triazole derivatives show promise in antituberculosis research, whereas benzimidazoles are explored for kinase inhibition .

Biological Activity

The compound [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine, also known as 3-(1H-benzimidazol-1-ylmethyl)phenylmethanamine dihydrochloride, has garnered attention due to its potential biological activities. This article synthesizes existing research findings, including antiproliferative effects, mechanisms of action, and stability studies.

  • IUPAC Name : [4-(1H-benzimidazol-1-ylmethyl)phenyl]methanamine dihydrochloride
  • Molecular Formula : C15H15N3·2ClH
  • CAS Number : 1209831-39-9
  • Molecular Weight : 295.17 g/mol (including dihydrochloride)

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, a series of benzodiazole derivatives were tested for their efficacy in inhibiting cell proliferation in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The compound demonstrated significant activity with IC50 values ranging from 23 to 33 nM, comparable to established chemotherapeutic agents like Combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Benzodiazole Derivatives

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
[4-(1H-benzodiazol-1-ylmethyl)phenyl]methanamineMDA-MB-23123 - 33
Other DerivativesMCF-710 - 33

The mechanism through which [4-(1H-benzodiazol-1-ylmethyl)phenyl]methanamine exerts its antiproliferative effects appears to involve the destabilization of microtubules. This compound interacts at the colchicine-binding site on tubulin, leading to disruption in microtubule polymerization and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .

Stability Studies

Stability studies have indicated that the compound maintains its integrity under various pH conditions and in human plasma. The half-life (t½) was determined to be greater than 24 hours in plasma, suggesting that it could be a viable candidate for further development in therapeutic applications .

Table 2: Stability Data

Conditiont½ (hours)
pH 413
pH 7.413
pH 96
Plasma>24

Case Studies

In a notable case study involving the treatment of triple-negative breast cancer (TNBC), a derivative of this compound was evaluated for its efficacy in vivo. The results demonstrated significant tumor reduction in treated subjects compared to controls, reinforcing the potential of benzodiazole derivatives as effective anticancer agents .

Q & A

What are the established synthetic routes for [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)benzylamine and 1H-1,3-benzodiazole under basic conditions. Key parameters include:

  • Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Base: Potassium carbonate (K₂CO₃) facilitates deprotonation of the benzodiazole nitrogen, promoting substitution .
  • Purification: Recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) ensures high purity.
    Optimization Tips:
  • Use excess benzodiazole (1.2–1.5 eq) to drive the reaction to completion.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

How does the structural configuration influence binding affinity compared to similar benzodiazole derivatives?

Level: Advanced
Methodological Answer:
The benzodiazole moiety enables hydrogen bonding and π-π stacking with aromatic residues in target proteins, while the phenylmethanamine group enhances solubility and receptor interaction. Comparative studies show:

  • Benzimidazole analogs (e.g., 2-aminobenzimidazole) exhibit weaker binding due to reduced electron density in the fused ring system .
  • Thiazole derivatives (e.g., {4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine) show altered selectivity profiles due to sulfur’s electronegativity .
    Experimental Validation:
  • Perform competitive radioligand binding assays (e.g., using ³H-labeled ligands) to quantify affinity differences .

What analytical techniques characterize purity and structural integrity?

Level: Basic
Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., benzodiazole-CH₂-phenyl integration) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 265.122 for C₁₅H₁₄N₄) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

How to resolve contradictions in reported biological activities?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability. Strategies include:

  • Standardization: Use uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal Assays: Cross-validate results with functional assays (e.g., Ca²⁺ mobilization) and binding studies (e.g., surface plasmon resonance) .
  • Meta-Analysis: Compare EC₅₀/IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

What in vitro assays evaluate pharmacological potential?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., fluorogenic substrates for proteases) .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-C5a for C5a receptor inverse agonism, as in NDT 9513727) .
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

How does the benzodiazole moiety contribute to stability?

Level: Basic
Methodological Answer:
The benzodiazole ring enhances metabolic stability by resisting oxidative degradation. Key factors:

  • Hydrochloride Salt Formation: Improves aqueous solubility and shelf-life (e.g., [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine HCl) .
  • Resistance to CYP450: Benzodiazole’s aromaticity reduces susceptibility to hepatic enzymes, prolonging half-life in vitro .

What computational approaches predict enzyme interaction mechanisms?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses (e.g., benzodiazole stacking in hydrophobic pockets) .
  • MD Simulations: GROMACS or AMBER simulate ligand-protein dynamics over 100+ ns to assess stability .
  • QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area .

Are isosteric replacements for benzodiazole viable for bioactivity?

Level: Advanced
Methodological Answer:
Yes, but substitutions must retain key interactions:

  • Benzothiazole: Maintains π-stacking but alters electronic properties (lower logP) .
  • Indole: Enhances H-bonding but may reduce metabolic stability .
    Validation: Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays .

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